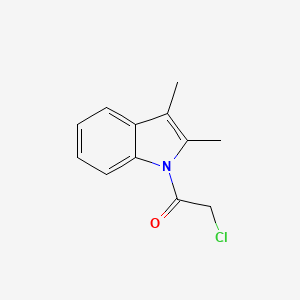

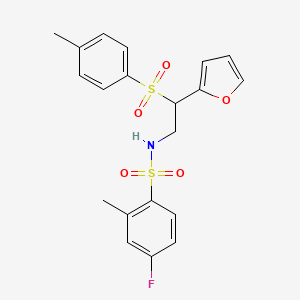

![molecular formula C8H15Cl2N3O2 B2979241 4-Hydroxy-5-methyl-2-[2-(methylamino)ethyl]-1H-pyrimidin-6-one;dihydrochloride CAS No. 2137765-30-9](/img/structure/B2979241.png)

4-Hydroxy-5-methyl-2-[2-(methylamino)ethyl]-1H-pyrimidin-6-one;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-Hydroxy-5-methyl-2-[2-(methylamino)ethyl]-1H-pyrimidin-6-one;dihydrochloride” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound in the literature .

Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions. For instance, the synthesis of coumarin heterocycles, which share some structural similarities with the given compound, has been extensively studied . Another study discussed the synthesis of triazole-pyrimidine hybrids, which could provide insights into potential synthesis pathways for the given compound .Scientific Research Applications

Hydroxycinnamic Acids and Their Derivatives

Hydroxycinnamic acids (HCAs) are an important class of phenolic compounds that possess a wide range of biological properties. They are known for their antioxidant, anti-inflammatory, antimicrobial, and antiviral activities. The structure-activity relationship (SAR) studies of these compounds have been focused on understanding how modifications to their structure can enhance their biological activities. For instance, the presence of an unsaturated bond in the side chain is vital for their activity. Alterations in the number and position of hydroxy groups and the insertion of electron-donating or withdrawing moieties can significantly influence their antioxidant activity (Razzaghi-Asl et al., 2013).

Pyranopyrimidine Derivatives

The pyranopyrimidine core is a precursor for medicinal and pharmaceutical industries, highlighting its broad synthetic applications and bioavailability. This review covers synthetic pathways for developing substituted pyranopyrimidine derivatives through a one-pot multicomponent reaction. The use of diversified hybrid catalysts such as organocatalysts, metal catalysts, and nanocatalysts in the synthesis process points to the compound's versatility in pharmaceutical applications (Parmar et al., 2023).

Antioxidant Properties of Hydroxycinnamates

Hydroxycinnamates, including ferulic, coumaric, caffeic, and sinapic acids, demonstrate potent antioxidant activities. Their role in scavenging various radicals and acting as chain-breaking antioxidants makes them significant in preventing oxidative stress-related diseases. The impact of structural modifications on the potency of their antioxidant activities is a key area of study, providing insights into how specific functional groups contribute to their efficacy (Shahidi & Chandrasekara, 2010).

Future Directions

The future directions for research on “4-Hydroxy-5-methyl-2-[2-(methylamino)ethyl]-1H-pyrimidin-6-one;dihydrochloride” could involve further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, studies could be conducted to determine its safety and hazards, as well as potential applications .

Mechanism of Action

Mode of Action

It is known that the structure of the compound includes an amino group, which exhibits significant basicity . The carbonyl group in the structure can be considered as an enol form, and its hydroxyl group can undergo corresponding nucleophilic substitution reactions under basic conditions .

Pharmacokinetics

It is known that the compound is insoluble in water but soluble in strongly polar organic solvents . These properties may influence its bioavailability and pharmacokinetic profile.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Hydroxy-5-methyl-2-[2-(methylamino)ethyl]-1H-pyrimidin-6-one;dihydrochloride. It is known that the compound is stable under normal temperature and pressure .

properties

IUPAC Name |

4-hydroxy-5-methyl-2-[2-(methylamino)ethyl]-1H-pyrimidin-6-one;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2.2ClH/c1-5-7(12)10-6(3-4-9-2)11-8(5)13;;/h9H,3-4H2,1-2H3,(H2,10,11,12,13);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFHNOHGPSRSHQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(NC1=O)CCNC)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Hydroxy-5-methyl-2-(2-(methylamino)ethyl)pyrimidin-4(3H)-one dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide](/img/structure/B2979159.png)

![2-[(4-methylphenyl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2979161.png)

![1-[3-(1,2,4-Triazol-1-yl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2979163.png)

![N,N-diethyl-2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2979164.png)

![Benzenamine, N-[(4-methoxyphenyl)methylidene]-3-nitro-](/img/no-structure.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2979173.png)

![2-[4-(Benzenesulfonyl)piperidin-1-yl]-5-methyl-1,3,4-thiadiazole](/img/structure/B2979176.png)